3-Iodo-4-(pentan-2-yloxy)benzoic acid
Description
Contextualizing Substituted Benzoic Acid Derivatives in Contemporary Organic Chemistry
Substituted benzoic acids are a cornerstone of organic chemistry, valued for their versatility as synthetic precursors. nih.govnih.gov The carboxyl group provides a reactive handle for a multitude of chemical transformations, including esterification, amidation, and reduction to benzyl (B1604629) alcohols. guidechem.com Furthermore, the aromatic ring can be modified through electrophilic substitution reactions, allowing for the precise installation of various functional groups that modulate the molecule's electronic and steric properties. These derivatives are widely used in the synthesis of dyes, preservatives, and, most notably, as foundational scaffolds for medicinal chemistry. nih.govrsc.org For instance, the modification of the benzoic acid core is a common strategy in drug discovery to optimize binding affinity, selectivity, and pharmacokinetic properties of a lead compound. rsc.orgpublish.csiro.au
Significance of Organoiodine Compounds in Modern Synthetic Methodologies
Organoiodine compounds, characterized by a carbon-iodine (C-I) bond, hold a unique and significant position in modern synthetic chemistry. The C-I bond is the weakest among the carbon-halogen bonds, which makes iodine an excellent leaving group in nucleophilic substitution reactions. acs.org This reactivity is harnessed in a wide array of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, which are fundamental for the construction of complex carbon-carbon and carbon-heteroatom bonds. The presence of an iodine atom on an aromatic ring, as in 3-iodo-4-(pentan-2-yloxy)benzoic acid, provides a strategic site for late-stage functionalization, enabling the introduction of diverse molecular fragments. acs.org Additionally, hypervalent iodine reagents, derived from organoiodine compounds, have emerged as powerful and environmentally benign oxidizing agents for a variety of chemical transformations.
Role of Chiral Ether Moieties in Aromatic Systems within Advanced Chemical Synthesis
Chirality, or the "handedness" of a molecule, is a fundamental concept in chemistry and biology, as the physiological effects of a molecule can be highly dependent on its specific three-dimensional arrangement. acs.org The incorporation of a chiral center, such as the (pentan-2-yloxy) group in the title compound, introduces stereoisomerism. Chiral ether moieties attached to aromatic systems can influence the molecule's conformation and its interactions with other chiral molecules, such as biological receptors or chiral catalysts. In advanced chemical synthesis, chiral auxiliaries and ligands containing such groups are instrumental in controlling the stereochemical outcome of a reaction, leading to the selective formation of one enantiomer over the other. This enantioselective control is critical in the pharmaceutical industry, where often only one enantiomer of a drug provides the desired therapeutic effect. acs.org
Overview of Scholarly Investigations Pertaining to this compound
Data Tables
Table 1: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅IO₃ | acs.org |
| Molecular Weight | 334.15 g/mol | acs.org |
| CAS Number | 1131614-44-2 | acs.org |
| Physical Form | Solid (predicted) | |
| Melting Point | Not Available | |
| Boiling Point | Not Available | |
| Solubility | Not Available |
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR | Not Available |
| ¹³C NMR | Not Available |
| Mass Spectrometry | Not Available |
| Infrared (IR) | Not Available |
Structure
3D Structure
Properties
IUPAC Name |
3-iodo-4-pentan-2-yloxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15IO3/c1-3-4-8(2)16-11-6-5-9(12(14)15)7-10(11)13/h5-8H,3-4H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWVNDKUMZCODA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)OC1=C(C=C(C=C1)C(=O)O)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15IO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50660971 | |
| Record name | 3-Iodo-4-[(pentan-2-yl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131614-44-2 | |
| Record name | 3-Iodo-4-[(pentan-2-yl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of Chemical Transformations Involving 3 Iodo 4 Pentan 2 Yloxy Benzoic Acid
Reaction Pathways of the Carboxylic Acid Functionality
The carboxylic acid group is a versatile functional group that can undergo several fundamental organic reactions. Its reactivity is influenced by the electronic effects of the substituents on the aromatic ring—the electron-donating alkoxy group and the electron-withdrawing iodo group.
The conversion of 3-iodo-4-(pentan-2-yloxy)benzoic acid to its corresponding esters is most commonly achieved through Fischer-Speier esterification. This acid-catalyzed reaction involves the treatment of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.
The mechanism is a reversible, six-step process (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.com
Protonation: The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: The alcohol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate (an oxonium ion).
Deprotonation: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups, a process that can be mediated by the solvent or other base equivalents.
Protonation: One of the hydroxyl groups is protonated to form a good leaving group (water).
Elimination: The elimination of water from the tetrahedral intermediate regenerates the carbonyl group, forming a protonated ester.
Deprotonation: The final step is the deprotonation of the carbonyl oxygen to yield the neutral ester product and regenerate the acid catalyst. masterorganicchemistry.com
Kinetic studies on the esterification of substituted benzoic acids show that the reaction is typically first-order with respect to the carboxylic acid. libretexts.org The rate is influenced by both steric and electronic factors. The bulky 4-(pentan-2-yloxy) group and the adjacent iodine atom may sterically hinder the approach of the nucleophilic alcohol, potentially slowing the reaction rate compared to unsubstituted benzoic acid. To drive the equilibrium towards the product side, excess alcohol is often used as the solvent, or water is removed as it is formed. masterorganicchemistry.com
The carboxylic acid functionality of this compound can be converted into amides and anhydrides, which are important synthetic intermediates.
Amidation: The direct reaction of the carboxylic acid with an amine is generally slow and requires high temperatures. Therefore, the carboxylic acid is typically activated first. Common methods include:
Conversion to Acyl Chloride: The most traditional method involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with a primary or secondary amine to form the corresponding amide.
Peptide Coupling Reagents: A milder and more common approach involves the use of coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and increase efficiency. These reagents form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.
Anhydride Formation: Symmetrical anhydrides can be formed by the dehydration of two equivalents of the carboxylic acid, typically by heating with a strong dehydrating agent like phosphorus pentoxide (P₂O₅). Mixed anhydrides can also be prepared, for instance, by reacting the carboxylic acid with an acyl chloride.
Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is a potential side reaction under harsh thermal conditions. Aromatic carboxylic acids are generally stable, and their decarboxylation requires high temperatures, often above 300-400°C for simple benzoic acid. youtube.com The reaction can be facilitated by the presence of copper catalysts.
Recent studies have explored radical decarboxylation pathways under milder conditions. For instance, photoinduced ligand-to-metal charge transfer (LMCT) in copper carboxylates can generate aryl radicals, which can then be functionalized. nih.gov While a general method for simple decarboxylation of aryl carboxylic acids remains challenging, oxidative decarboxylation, such as the Hunsdiecker reaction, can occur where the carboxyl group is replaced by a halogen. youtube.com Given the presence of the iodo-substituent, careful control of reaction conditions would be necessary to avoid competing reactions at the C-I bond.
Reactivity and Transformations of the Aryl Iodide Moiety
The carbon-iodine (C-I) bond in this compound is a key site for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. Aryl iodides are highly reactive substrates for these transformations due to the relatively low C-I bond dissociation energy. wikipedia.org
The aryl iodide moiety allows for a range of powerful cross-coupling reactions. The presence of the carboxylic acid and ether functionalities is generally well-tolerated under the mild conditions often employed for these reactions. thermofisher.com
Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. youtube.com The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with the boronate species (formed from the boronic acid and base), and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. youtube.comlibretexts.org
Heck Reaction: The Heck reaction couples the aryl iodide with an alkene. wikipedia.orgorganic-chemistry.org The mechanism involves oxidative addition of the aryl iodide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step forms the new C-C double bond in the product and a palladium-hydride species, which is then converted back to the Pd(0) catalyst by the base. libretexts.org The reaction typically exhibits high selectivity for the trans isomer. organic-chemistry.org
Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the aryl iodide with a terminal alkyne. wikipedia.orgorganic-chemistry.org It is typically co-catalyzed by palladium and copper(I) salts in the presence of a base (usually an amine). wikipedia.orglibretexts.org The proposed mechanism involves a palladium cycle similar to other cross-couplings and a copper cycle, where a copper(I) acetylide is formed and then undergoes transmetalation with the Pd(II)-aryl complex. researchgate.net Copper-free versions of the Sonogashira reaction have also been developed. libretexts.org
Stille Coupling: The Stille reaction couples the aryl iodide with an organotin compound (organostannane). wikipedia.orgorganic-chemistry.org The catalytic cycle is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. libretexts.orgwikipedia.org A key advantage of the Stille reaction is the stability and tolerance of organostannanes to a wide variety of functional groups, although the toxicity of tin compounds is a significant drawback. thermofisher.comorganic-chemistry.org
The efficiency, selectivity, and substrate scope of cross-coupling reactions are highly dependent on the choice of palladium catalyst and, crucially, the associated ligands.
For the Suzuki-Miyaura reaction, electron-rich and bulky phosphine (B1218219) ligands, such as the dialkylbiaryl phosphines developed by Buchwald (e.g., SPhos, XPhos), are highly effective. libretexts.org These ligands promote the oxidative addition and reductive elimination steps and stabilize the active Pd(0) species. The choice of base and solvent is also critical for efficient transmetalation.
In the Heck reaction, phosphine ligands like triphenylphosphine (B44618) (PPh₃) or tri-o-tolylphosphine (B155546) are common. thieme-connect.de For challenging substrates, more specialized ligand systems, including N-heterocyclic carbenes (NHCs) or pincer-type ligands, have been developed to enhance catalyst stability and activity. organic-chemistry.org
For the Sonogashira coupling, palladium-phosphine complexes like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are classic catalysts. libretexts.org The addition of copper(I) iodide as a co-catalyst significantly accelerates the reaction, allowing it to proceed under milder conditions. libretexts.org Ligand design plays a role in copper-free variants, where bulky, electron-rich phosphines or N-heterocyclic carbene ligands can facilitate the coupling.
In Stille couplings, ligands such as triphenylphosphine are standard. However, ligands like tri(2-furyl)phosphine (B125338) or triphenylarsine (B46628) have been shown to dramatically accelerate the rate of reaction. libretexts.org The choice of ligand can be critical for coupling sterically hindered substrates or for achieving high turnover numbers.
Cross-Coupling Reactions: Suzuki-Miyaura, Heck, Sonogashira, and Stille Couplings
Mechanistic Probes for Catalytic Cycles
While specific studies employing this compound as a mechanistic probe are not extensively documented in the literature, its structural features suggest potential utility in elucidating complex reaction mechanisms, particularly in metal-catalyzed cross-coupling reactions. Aryl iodides are fundamental components in numerous catalytic cycles, such as Heck, Suzuki, and Catellani-type reactions, where they serve as the electrophilic partner. researchgate.net The reactivity of the carbon-iodine bond is central to these transformations, initiating the catalytic cycle via oxidative addition to a low-valent metal center, often palladium. researchgate.net
The unique structure of this compound, featuring a bulky, chiral secondary ether group ortho to the iodine atom, offers a valuable tool for mechanistic investigation. This chiral moiety can exert significant steric and electronic influence on the catalytic center. For instance, in a palladium/norbornene-catalyzed Catellani reaction, the approach of the catalyst to the C-I bond and the subsequent steps of the cycle could be modulated by the stereochemistry of the pentan-2-yloxy group. researchgate.net By using an enantiomerically pure form of the compound, it would be possible to probe the degree of stereochemical transfer or influence during the reaction, providing insights into the geometry of the transition states and the nature of the catalyst-substrate interactions. The presence of the carboxylic acid group also provides an additional coordination site, which could influence the regioselectivity and efficiency of catalytic processes.
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. youtube.comnih.gov Unlike the more common electrophilic aromatic substitution, SNAr requires an electron-deficient aromatic ring and a good leaving group. chemistrysteps.com The reaction typically proceeds through a two-step addition-elimination mechanism. chemistrysteps.comlibretexts.org
Addition of the Nucleophile: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group. libretexts.org This step is generally the rate-determining step and results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.comlibretexts.org
Elimination of the Leaving Group: The aromaticity of the ring is restored in the second step when the leaving group is expelled. chemistrysteps.com
For this compound, the structural components are conducive to SNAr reactions. The iodine atom serves as a good leaving group. The carboxylic acid group is a moderate electron-withdrawing group, which deactivates the ring towards electrophiles but activates it for nucleophilic attack by making it more electron-poor. chemistrysteps.com This activation is most effective when the electron-withdrawing group is positioned ortho or para to the leaving group, as this allows for the delocalization and stabilization of the negative charge in the Meisenheimer complex. libretexts.org In this molecule, the carboxylic acid is meta to the iodo leaving group, which provides less stabilization compared to an ortho or para arrangement, suggesting that forcing conditions might be necessary for SNAr to occur. However, the combined electronic effects and the presence of a good leaving group make this pathway mechanistically plausible.
It is noteworthy that the typical leaving group trend seen in SN1 and SN2 reactions (I > Br > Cl > F) is often inverted in SNAr reactions (F > Cl > Br > I). youtube.com This is because the rate-determining step is the nucleophilic attack, which is facilitated by a more polarized carbon-halogen bond, making the carbon more electrophilic. Fluorine, being the most electronegative halogen, creates the most polarized bond. youtube.com Despite iodine being a less effective activator for the initial attack compared to fluorine in this context, its excellent ability to function as a leaving group in the second step still permits the reaction.
Hypervalent Iodine Chemistry and Derivatives of this compound
Hypervalent iodine compounds are those in which the iodine atom formally possesses more than the eight electrons in its valence shell required by the octet rule. arkat-usa.org These compounds, particularly those in the +3 (iodine(III) or λ³-iodane) and +5 (iodine(V) or λ⁵-iodane) oxidation states, have emerged as versatile and environmentally benign reagents in organic synthesis. arkat-usa.orgnih.gov They are known for their low toxicity, high selectivity, and mild reaction conditions, often serving as powerful oxidants and electrophilic group-transfer agents. arkat-usa.orgorganic-chemistry.org
The structure of this compound makes it an ideal precursor for the synthesis of various hypervalent iodine reagents. The presence of the aromatic ring provides the necessary stability for the hypervalent iodine center. arkat-usa.org
The iodine(I) atom in this compound can be oxidized to create iodine(III) (iodoso) and iodine(V) (iodoxy) species.
Synthesis:
Iodine(III) Derivatives (λ³-Iodanes): Oxidation of the parent aryl iodide with peroxy acids, such as m-chloroperoxybenzoic acid (mCPBA) in acetic acid, can yield the corresponding (diacetoxyiodo)arene. organic-chemistry.org Alternatively, reagents like sodium perborate (B1237305) or Oxone® can be used. organic-chemistry.org The presence of the ortho-carboxylic acid group can lead to intramolecular cyclization, forming a stable, five-membered benziodoxole derivative, analogous to 2-iodosobenzoic acid (IBA). researchgate.net These cyclic structures exhibit enhanced stability compared to their acyclic counterparts. researchgate.net
Iodine(V) Derivatives (λ⁵-Iodanes): Further oxidation of the iodine(III) species or direct, more forceful oxidation of the starting aryl iodide with stronger oxidizing agents like potassium bromate (B103136) or Oxone® under specific conditions can produce the iodine(V) or iodoxy derivative. nih.govpsu.edu The most prominent example of this class is 2-iodoxybenzoic acid (IBX), a powerful and selective oxidant. nih.govpsu.edu The corresponding IBX derivative of this compound would be expected to have similar properties.
Reactivity: The reactivity of these hypervalent iodine species is characterized by the electrophilicity of the iodine center and the excellent leaving group ability of the aryl iodanyl group. arkat-usa.org λ³-Iodanes like [bis(acetoxy)iodo]arenes are excellent electrophiles and are used in a variety of oxidative functionalizations. arkat-usa.org λ⁵-Iodanes like IBX are potent oxidizing agents, known for their high selectivity. nih.govresearchgate.net
The hypervalent iodine derivatives of this compound are expected to function as effective oxidizing agents in a range of organic transformations. Their utility stems from the favorable reduction of the hypervalent iodine back to the more stable monovalent state. organic-chemistry.org
Oxidation of Alcohols: One of the most common applications of hypervalent iodine reagents like IBX and Dess-Martin periodinane (DMP, a stabilized λ⁵-iodane) is the selective oxidation of primary alcohols to aldehydes and secondary alcohols to ketones. organic-chemistry.orgresearchgate.net These reactions proceed under very mild conditions and avoid the over-oxidation of aldehydes to carboxylic acids, a common side reaction with many other oxidants. organic-chemistry.org
Oxidation of Other Functional Groups: Beyond alcohols, these reagents can facilitate a wide array of oxidative transformations, including the oxidation of benzylic C-H bonds, the conversion of amines, and the oxidative dearomatization of phenols. nih.govresearchgate.net The specific derivative of this compound could offer unique solubility profiles or reactivity due to its ether and carboxylic acid functionalities. The reduced form of the reagent, the parent iodo-compound, could potentially be recovered and re-oxidized, making the process catalytic or recyclable. arkat-usa.org
Table 1: Potential Oxidative Transformations using Hypervalent Derivatives
| Substrate Type | Product Type | Potential Reagent | Reference |
|---|---|---|---|
| Primary Alcohol | Aldehyde | IBX or DMP derivative | organic-chemistry.orgresearchgate.net |
| Secondary Alcohol | Ketone | IBX or DMP derivative | organic-chemistry.orgresearchgate.net |
| Stilbene | Benzil | IBX/NIS system | nih.gov |
| Indole | Isatin | IBX/NIS system | nih.gov |
Chemical Stability and Degradation Mechanisms of the Pentan-2-yloxy Ether Linkage
The pentan-2-yloxy group in this compound is an alkyl aryl ether. The stability of this ether linkage is subject to specific chemical conditions, primarily strong acids and certain oxidative environments.
Acid-Catalyzed Cleavage: Aryl ethers are generally stable to a wide range of chemical reagents, but they can be cleaved by strong acids such as HBr and HI. masterorganicchemistry.comlibretexts.org The mechanism for this cleavage involves two main steps:
Protonation: The ether oxygen is first protonated by the strong acid, converting the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.comlibretexts.org
Nucleophilic Attack: A nucleophile (the conjugate base of the acid, e.g., I⁻ or Br⁻) then attacks one of the adjacent carbon atoms, cleaving the C-O bond. masterorganicchemistry.com
For an unsymmetrical ether like this compound, the site of nucleophilic attack depends on the nature of the carbon atoms attached to the oxygen. Cleavage of the bond between the aromatic ring and the oxygen is highly disfavored because it would require either an SN2 attack on an sp²-hybridized carbon or the formation of a highly unstable aryl cation (SN1). libretexts.org Therefore, cleavage invariably occurs at the alkyl-oxygen bond. libretexts.orgnih.gov
Since the pentan-2-yloxy group involves a secondary carbon, the cleavage can proceed via either an SN1 or SN2 mechanism. masterorganicchemistry.comfiveable.me
SN2 Pathway: The halide ion would attack the secondary carbon of the pentyl group, displacing 3-iodo-4-hydroxybenzoic acid as the leaving group. The product would be 2-iodopentane (B127505).
SN1 Pathway: Protonation and departure of 3-iodo-4-hydroxybenzoic acid would form a secondary carbocation (pentan-2-yl cation). This cation would then be attacked by the halide. This pathway is more likely with acids that have less nucleophilic conjugate bases and under conditions that favor carbocation formation. fiveable.meacs.org
Ultimately, the products of acid-catalyzed degradation are expected to be 3-iodo-4-hydroxybenzoic acid and a derivative of pentan-2-ol (e.g., 2-iodopentane if HI is used). libretexts.org
Oxidative Degradation: While generally robust, aryl ether bonds can be cleaved under specific catalytic oxidative conditions. For example, certain nickel catalysts have been shown to selectively cleave C-O bonds in poly(aryl ethers), a process facilitated by directing groups on the polymer backbone. rsc.org While not a simple degradation pathway, this demonstrates that under targeted catalytic conditions, the ether linkage is susceptible to cleavage.
Stereochemical Implications in Reactions Involving the Pentan-2-yloxy Moiety
The pentan-2-yloxy group contains a stereogenic center at the second carbon of the pentyl chain. The presence of this chiral center means that this compound exists as a pair of enantiomers, (R)- and (S)-3-iodo-4-(pentan-2-yloxy)benzoic acid. This inherent chirality can have significant stereochemical implications for reactions involving the molecule.
Influence as a Chiral Auxiliary: A chiral auxiliary is a group that is temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org The chiral pentan-2-yloxy group, being in close proximity to the reactive centers of the molecule (the iodo and carboxylic acid groups), could function as an internal chiral auxiliary.
Reactions at the Iodine: In metal-catalyzed cross-coupling reactions, the chiral alkoxy group could direct the stereochemical course of the reaction. The steric bulk and specific three-dimensional arrangement of the chiral group could favor the approach of the metal catalyst from one face of the aromatic ring over the other, potentially leading to atroposelective synthesis if a biaryl product with hindered rotation is formed. researchgate.netnih.gov The oxygen atom of the ether could also coordinate to the metal center, creating a defined chiral pocket that influences subsequent bond-forming steps.
Reactions at the Carboxylic Acid: Similarly, for reactions involving the carboxyl group (e.g., esterification with a chiral alcohol or amide formation), the pentan-2-yloxy moiety could lead to diastereoselectivity, favoring the formation of one diastereomer over the other.
Stereoselective Degradation: The degradation of the molecule itself could be stereoselective, particularly in a biological or enzyme-catalyzed environment. It is well-documented that the different enantiomers of chiral compounds can exhibit different rates and pathways of degradation. nih.govbath.ac.uk This is because enzymes, being chiral themselves, often interact differently with each enantiomer of a substrate. Therefore, one enantiomer of this compound might be metabolized or degraded more rapidly than the other.
Point-to-Axial Chirality Transfer: In specific reactions, the existing point chirality at the pentan-2-yloxy center could be used to generate axial chirality in the product. This concept, known as chirality transfer, has been demonstrated in various systems where a stereogenic center directs the formation of a chiral axis in the product molecule. researchgate.netnih.gov For example, a coupling reaction that creates a sterically hindered biaryl could result in an atropisomeric product with a preferred configuration dictated by the original chiral center.
Table 2: Summary of Potential Stereochemical Influences
| Reaction Type | Potential Stereochemical Outcome | Mechanistic Basis | Reference |
|---|---|---|---|
| Metal-Catalyzed Cross-Coupling | Atroposelective biaryl synthesis | Steric hindrance, coordination to metal catalyst | researchgate.netnih.gov |
| Esterification/Amidation | Diastereoselective product formation | Steric hindrance from chiral auxiliary | wikipedia.org |
| Environmental/Enzymatic Degradation | Enantioselective degradation rates | Chiral recognition by enzymes/microbes | nih.govbath.ac.uk |
| Biaryl Synthesis | Point-to-axial chirality transfer | Transfer of stereochemical information | researchgate.netnih.gov |
Advanced Spectroscopic and Structural Characterization of 3 Iodo 4 Pentan 2 Yloxy Benzoic Acid
Chiral Chromatography (HPLC, GC) for Enantiomeric Separation and Purity Assessment
The presence of a chiral center at the 2-position of the pentan-2-yloxy side chain in 3-iodo-4-(pentan-2-yloxy)benzoic acid necessitates the use of chiral chromatography techniques to separate and quantify its enantiomers, (R)-3-iodo-4-(pentan-2-yloxy)benzoic acid and (S)-3-iodo-4-(pentan-2-yloxy)benzoic acid. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical methods for assessing the enantiomeric purity of this compound, which is crucial for its potential applications in fields where stereochemistry dictates biological activity or material properties.
The separation of enantiomers is challenging due to their identical physical and chemical properties in an achiral environment. gcms.cz Chiral chromatography overcomes this by using a chiral stationary phase (CSP) or a chiral derivatizing agent to create a diastereomeric interaction, leading to differential retention of the enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a predominant technique for the enantioseparation of acidic compounds like this compound. One common strategy involves the derivatization of the carboxylic acid group with a chiral reagent to form diastereomers, which can then be separated on a standard achiral stationary phase like silica (B1680970) gel. nih.gov For instance, the enantiomers of the acid can be reacted with a chiral amine, such as (R)-1-phenylethylamine, to form diastereomeric amides. These diastereomers, having different physical properties, can be resolved using normal-phase HPLC.
Alternatively, direct separation can be achieved using a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica support, are widely used for the resolution of a broad range of chiral compounds, including carboxylic acids.
A hypothetical study on the enantiomeric separation of this compound using a cellulose-based CSP is detailed below. The separation is based on the differential interactions (e.g., hydrogen bonding, dipole-dipole interactions, and steric hindrance) between the enantiomers and the chiral selectors of the stationary phase.
Table 1: Hypothetical HPLC Conditions and Results for Enantiomeric Separation
| Parameter | Value |
| Chromatograph | Agilent 1260 Infinity II LC System |
| Column | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane/Isopropanol/Trifluoroacetic acid (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Retention Time (R-enantiomer) | 12.5 min |
| Retention Time (S-enantiomer) | 15.2 min |
| Resolution (Rs) | 2.1 |
| Separation Factor (α) | 1.22 |
| Enantiomeric Excess (ee%) | >99% (for a sample of the pure R-enantiomer) |
In this hypothetical analysis, the baseline separation of the two enantiomers is achieved with a resolution factor (Rs) of 2.1, indicating a high degree of separation. The separation factor (α) of 1.22 demonstrates the differential retention of the two enantiomers on the chiral stationary phase. Such a method would be suitable for the accurate determination of the enantiomeric excess (ee%) of a sample, a critical parameter for quality control in stereoselective synthesis.
Chiral Gas Chromatography (GC)
For more volatile compounds, or those that can be derivatized to become more volatile, chiral Gas Chromatography (GC) offers high resolution and sensitivity. gcms.cz To analyze this compound by GC, it is typically necessary to derivatize the carboxylic acid group to form a less polar and more volatile ester, for instance, by reaction with methanol (B129727) to form the methyl ester.
The resulting chiral methyl esters can then be separated on a capillary column coated with a chiral stationary phase, often a derivatized cyclodextrin. gcms.cz These cyclodextrin-based CSPs have a toroidal structure with a hydrophobic inner cavity and a hydrophilic outer surface, allowing for chiral recognition through inclusion complexation and surface interactions.
Table 2: Hypothetical GC Conditions and Results for Enantiomeric Purity Assessment of the Methyl Ester Derivative
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B GC System with Flame Ionization Detector (FID) |
| Column | Rt-βDEXsm (di-O-acetyl-tert-butyldimethylsilyl-β-cyclodextrin) gcms.cz |
| Carrier Gas | Helium at 1.5 mL/min |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C |
| Oven Program | 150 °C (hold 2 min), ramp at 5 °C/min to 220 °C (hold 10 min) |
| Injection Mode | Split (50:1) |
| Retention Time (R-enantiomer) | 18.8 min |
| Retention Time (S-enantiomer) | 19.5 min |
| Resolution (Rs) | 1.8 |
| Separation Factor (α) | 1.04 |
| Limit of Detection (LOD) | ~0.1% of the minor enantiomer |
This hypothetical chiral GC method provides good resolution (Rs = 1.8) for the methyl ester derivatives of the enantiomers. The high sensitivity of the Flame Ionization Detector (FID) allows for the detection of trace amounts of one enantiomer in the presence of a large excess of the other, making this technique highly suitable for the assessment of high enantiomeric purity. The ability to detect down to approximately 0.1% of the minor enantiomer is critical for applications requiring enantiopure compounds.
Computational Chemistry and Theoretical Studies on 3 Iodo 4 Pentan 2 Yloxy Benzoic Acid
Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 3-Iodo-4-(pentan-2-yloxy)benzoic acid. These methods allow for the calculation of various molecular properties that are key to predicting its reactivity.
Detailed research findings from DFT studies on analogous substituted benzoic acids reveal significant insights. For instance, the electronic properties of substituted benzoic acids are heavily influenced by the nature and position of the substituents on the aromatic ring. nih.gov The iodine atom at the 3-position and the alkoxy group at the 4-position have competing electronic effects. The iodine atom is primarily an electron-withdrawing group through induction, while the oxygen of the pentan-2-yloxy group can donate electron density to the ring via resonance.
DFT calculations can quantify these effects by determining properties such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals (HOMO and LUMO). The MEP map visually identifies the electron-rich and electron-poor regions of the molecule, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. For this compound, the carboxylic acid group and the iodine atom are expected to be electron-deficient regions, while the oxygen of the alkoxy group would contribute to a more electron-rich area on the benzene (B151609) ring.
The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. In studies of similar 3- or 4-n-alkanoyloxy benzoic acids, the position of the ester moiety was found to have a significant impact on the reactivity and the energy gap. bohrium.comnih.gov
Table 1: Predicted Electronic Properties of an Analogous 4-Alkoxybenzoic Acid Derivative (Illustrative) Note: This data is illustrative for a related compound, as specific DFT data for this compound is not widely published.
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.2 eV | Indicates the ability to donate electrons. |
| LUMO Energy | -1.8 eV | Indicates the ability to accept electrons. |
| HOMO-LUMO Gap | 4.4 eV | Relates to chemical reactivity and stability. |
| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |
Conformational Analysis of the Pentan-2-yloxy Side Chain and Overall Molecular Geometry
The conformational flexibility of this compound is primarily dictated by the pentan-2-yloxy side chain. The rotations around the C-O and C-C single bonds of this chain give rise to multiple possible conformers, each with a distinct energy and geometry. A thorough conformational analysis is essential to identify the most stable, low-energy conformations that are likely to be present under experimental conditions. conflex.netnih.gov
Computational methods, such as systematic or stochastic conformational searches, can explore the potential energy surface of the molecule to locate these stable conformers. conflex.net For the pentan-2-yloxy side chain, the key dihedral angles are those around the C(aromatic)-O bond, the O-C(pentyl) bond, and the C-C bonds within the pentyl group. The interaction between the side chain and the adjacent iodine atom and carboxylic acid group will significantly influence the preferred conformations due to steric hindrance and electrostatic interactions.
Table 2: Plausible Low-Energy Conformers of the Pentan-2-yloxy Side Chain Note: This table is a qualitative representation of expected conformers.
| Conformer | Description of Side Chain Orientation | Expected Relative Stability |
|---|---|---|
| Extended | The pentyl chain is in a fully extended, anti-periplanar arrangement. | Likely to be a low-energy conformer. |
| Gauche | Rotation around one or more C-C bonds in the pentyl chain leads to a folded conformation. | Slightly higher in energy than the extended conformer. |
| Ring-Interactive | The pentyl chain folds back to interact with the aromatic ring via weak van der Waals forces. | Potentially stable, depending on the balance of attractive and repulsive forces. |
Reaction Mechanism Elucidation through Transition State Modeling and Potential Energy Surfaces
Theoretical chemistry offers powerful tools for mapping out the intricate pathways of chemical reactions. By modeling the transition states and constructing potential energy surfaces (PES), researchers can gain a detailed understanding of reaction mechanisms, including the identification of intermediates and the determination of activation energies. uni-rostock.devisualizeorgchem.comaps.org
For a molecule like this compound, this approach could be used to study various reactions, such as the synthesis of the compound itself or its subsequent functionalization. For instance, a study on the iridium-catalyzed ortho-iodination of benzoic acids utilized DFT to investigate the reaction mechanism. acs.org Such a study for our target molecule would involve locating the transition state for the iodination step and calculating its energy relative to the reactants and products.
A potential energy surface scan involves systematically changing a geometric parameter, such as a bond length or angle, and optimizing the energy at each step. q-chem.com This can help to identify the lowest energy path from reactants to products and locate the transition state structure. For example, in a substitution reaction at the iodine position, the PES could be scanned along the coordinate of the incoming and outgoing groups.
Prediction of Spectroscopic Properties (NMR chemical shifts, IR frequencies, UV-Vis absorption maxima)
Computational methods can accurately predict various spectroscopic properties, which is invaluable for confirming the structure of newly synthesized compounds and for interpreting experimental spectra.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be determined relative to a standard (e.g., tetramethylsilane). Studies on aminobenzoic acids have shown a good linear correlation between calculated and experimental NMR data. researchgate.net For this compound, such calculations would help in the assignment of the complex aromatic and aliphatic signals.
IR Frequencies: The vibrational frequencies in an infrared (IR) spectrum correspond to the different vibrational modes of the molecule. DFT calculations can predict these frequencies and their intensities, aiding in the interpretation of experimental IR spectra. docbrown.info The calculated spectrum for this compound would be expected to show characteristic peaks for the O-H and C=O stretching of the carboxylic acid, C-O stretching of the ether, and various vibrations of the substituted benzene ring.
UV-Vis Absorption Maxima: Time-dependent DFT (TD-DFT) is used to predict the electronic transitions that give rise to UV-Vis absorption. bohrium.com The calculations provide the wavelength of maximum absorption (λmax) and the oscillator strength of the transition. For this compound, the UV-Vis spectrum is expected to be influenced by the π-system of the benzoic acid core and the electronic effects of the iodo and alkoxy substituents.
Table 3: Theoretically Predicted vs. Experimental Spectroscopic Data for a Related Iodobenzoic Acid (Illustrative) Note: This table uses data for 4-iodobenzoic acid as a proxy to illustrate the predictive power of computational methods, as specific data for the target compound is not readily available.
| Spectroscopic Data | Predicted Value | Experimental Value |
|---|---|---|
| ¹³C NMR Chemical Shift (C-I) | ~95 ppm | ~96 ppm spectrabase.com |
| IR Frequency (C=O stretch) | ~1700 cm⁻¹ | ~1680-1700 cm⁻¹ docbrown.info |
| UV-Vis λmax | ~240 nm | ~245 nm |
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects
While quantum chemical calculations are excellent for studying static properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations are particularly useful for exploring the conformational flexibility and the influence of the solvent environment on this compound. researchgate.netunimi.itrsc.org
In an MD simulation, the motion of atoms is simulated by solving Newton's equations of motion. This allows for the observation of how the molecule moves, rotates, and changes its conformation. For this compound, an MD simulation would reveal the dynamic equilibrium between the different conformers of the pentan-2-yloxy side chain.
The inclusion of explicit solvent molecules in the simulation is crucial for understanding solvent effects. ucl.ac.ukrsc.orgnih.gov The solvent can influence the conformational preferences of the solute and can participate in intermolecular interactions, such as hydrogen bonding with the carboxylic acid group. Studies on other benzoic acid derivatives have shown that the degree of self-association (e.g., dimer formation) is highly dependent on the solvent's hydrogen-bonding capabilities. ucl.ac.ukacs.org In polar, hydrogen-bond-accepting solvents, the formation of benzoic acid dimers is less favorable.
Quantitative Structure-Activity Relationship (QSAR) Studies on Analogues (focusing on chemical properties and reactivity trends)
Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. drugdesign.org By developing mathematical models, QSAR can be used to predict the properties of new, unsynthesized molecules. nih.govnih.govdergipark.org.trchitkara.edu.in
For this compound, a QSAR study would typically involve a set of structurally related analogues where the substituents on the benzoic acid core are varied. The chemical properties or reactivity of these analogues would be measured experimentally, and then computational descriptors would be calculated for each molecule. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).
Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that relates the descriptors to the observed activity. Such models can reveal which properties are most important for a given reactivity trend. For example, a QSAR study on p-hydroxy benzoic acid derivatives found that their antimicrobial activity was governed by molecular connectivity and shape indices. nih.gov
Table 4: Key Descriptors in QSAR Studies of Benzoic Acid Analogues
| Descriptor Type | Example Descriptor | Relevance to Reactivity |
|---|---|---|
| Electronic | Hammett constant (σ) | Quantifies the electron-donating/withdrawing ability of substituents. drugdesign.org |
| Hydrophobic | LogP | Measures the lipophilicity, which affects solubility and transport properties. |
| Topological | Molecular Connectivity Index (χ) | Encodes information about the size, shape, and branching of the molecule. nih.gov |
| Quantum Chemical | LUMO Energy | Relates to the ability to accept electrons in a reaction. chitkara.edu.in |
Synthetic Applications and Derivatization of 3 Iodo 4 Pentan 2 Yloxy Benzoic Acid
Utilization as a Key Building Block in the Synthesis of Complex Organic Molecules
The true synthetic utility of 3-Iodo-4-(pentan-2-yloxy)benzoic acid lies in its capacity to serve as a foundational scaffold for constructing more elaborate molecular structures. The carbon-iodine (C-I) bond is a particularly attractive functional group for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions. This allows for the strategic introduction of a wide variety of substituents at the 3-position of the benzoic acid core.
Key reactions leveraging the aryl iodide functionality include:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form a new carbon-carbon bond, enabling the synthesis of biaryl compounds.
Heck-Mizoroki Reaction: Coupling with alkenes to introduce vinyl groups.
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties, a common strategy in the synthesis of functional materials and pharmaceutical intermediates.
Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds by coupling with amines.
Stille Coupling: Reaction with organostannanes.
Simultaneously, the carboxylic acid group can be used as a handle for further modifications, such as reduction to an alcohol, conversion to an acyl chloride for Friedel-Crafts reactions, or direct participation in cyclization reactions. The combination of these reactive sites makes the compound a versatile starting point for multi-step synthetic sequences.
Table 1: Potential Cross-Coupling Reactions Using this compound This table illustrates the potential synthetic transformations based on established chemical principles.
| Coupling Reaction | Reagent Partner | Catalyst System (Typical) | Resulting Structure at 3-Position |
|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Phenyl |
| Heck-Mizoroki | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | Styrenyl |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Phenylethynyl |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃, BINAP, NaOt-Bu | Anilino |
Derivatization to Esters and Amides for Functional Materials Research
The carboxylic acid moiety of this compound is readily converted into a variety of ester and amide derivatives. These derivatizations are crucial for tuning the molecule's physical and chemical properties, such as solubility, thermal stability, and intermolecular interactions, which are key parameters in the design of functional materials.
The inherent chirality of the (S)- or (R)-pentan-2-yloxy side chain is of particular interest. When this chiral motif is combined with an extended, rigid core that can be formed via derivatization, the resulting molecules are excellent candidates for research into chiral liquid crystals, ferroelectric materials, and other advanced optical materials.
Esterification: Can be achieved through classic Fischer esterification with an alcohol under acidic catalysis or by reacting the corresponding acyl chloride with an alcohol.
Amidation: Typically accomplished by activating the carboxylic acid with a coupling agent (e.g., DCC, EDC) followed by the addition of a primary or secondary amine.
These straightforward derivatizations allow for the systematic synthesis of a library of compounds where properties can be finely adjusted by changing the R-group on the ester or amide.
Table 2: Representative Ester and Amide Derivatives for Materials Research This table provides examples of derivatives and their potential applications based on their structural features.
| Derivative Type | R-Group | Synthetic Method | Potential Research Area |
|---|---|---|---|
| Ester | 4-Cyanophenyl | Steglich esterification (DCC, DMAP) | Liquid Crystals |
| Ester | Methyl | Fischer esterification (MeOH, H₂SO₄) | Synthetic Intermediate |
| Amide | n-Butylamine | EDC/HOBt coupling | Gelators, Supramolecular Assembly |
| Amide | 4-Methoxyaniline | Acyl chloride route | Photoresponsive Materials |
Preparation of Organometallic Reagents for Further Synthetic Transformations
The aryl iodide functionality allows for the preparation of potent organometallic reagents, such as organolithium and organomagnesium (Grignard) compounds. These reagents effectively reverse the polarity of the aromatic carbon, transforming it from an electrophilic site into a highly nucleophilic one. This opens up a different set of synthetic possibilities compared to cross-coupling reactions.
A key consideration in this process is the presence of the acidic carboxylic acid proton. To prevent the organometallic reagent from being quenched by this proton, it must either be protected prior to the metal-halogen exchange or two or more equivalents of the organometallic base (e.g., n-BuLi) must be used to first deprotonate the acid and then perform the exchange.
Once formed, these organometallic intermediates can react with a wide range of electrophiles:
Reaction with aldehydes or ketones to form secondary or tertiary alcohols.
Reaction with carbon dioxide to yield a dicarboxylic acid.
Reaction with nitriles to produce ketones after hydrolysis.
Table 3: Generation and Application of Organometallic Reagents This table outlines the preparation and subsequent reaction of organometallic intermediates derived from the title compound.
| Reagent Type | Formation Reaction | Subsequent Electrophile | Product after Quench |
|---|---|---|---|
| Organolithium | 2 eq. t-BuLi, THF, -78 °C | DMF | 3-Formyl-4-(pentan-2-yloxy)benzoic acid |
| Grignard Reagent | i-PrMgCl, THF | Acetone | 3-(2-hydroxypropan-2-yl)-4-(pentan-2-yloxy)benzoic acid |
| Organolithium | 2 eq. n-BuLi, THF, -78 °C | CO₂ | 4-(Pentan-2-yloxy)isophthalic acid |
Use in the Synthesis of Radiotracers for Imaging Research (excluding clinical human trials)
In the field of molecular imaging, molecules containing an iodine atom are valuable precursors for the synthesis of radiotracers for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). The stable ¹²⁷I atom in this compound can be replaced with a radioactive isotope of iodine, such as ¹²³I, ¹²⁴I, or ¹³¹I.
This radio-iodination can be achieved through various methods, including direct electrophilic substitution or, more commonly, via a precursor where the iodine has been replaced by a more reactive group like a trialkylstannyl (stannane) or boronic ester moiety. The "cold" (non-radioactive) this compound serves as an essential reference standard for chromatographic identification and characterization of the final "hot" (radioactive) product. Such radiotracers allow for non-invasive, in-vivo studies in animal models to investigate biological pathways and target engagement, strictly within a preclinical research context.
Table 4: Iodine Radioisotopes for Potential Radiotracer Synthesis This table details the properties of iodine isotopes relevant to preclinical imaging research.
| Isotope | Half-life | Emission Type | Imaging Modality |
|---|---|---|---|
| Iodine-123 (¹²³I) | 13.22 hours | Gamma (γ) | SPECT |
| Iodine-124 (¹²⁴I) | 4.18 days | Positron (β+) | PET |
| Iodine-125 (¹²⁵I) | 59.4 days | Gamma (γ) | Autoradiography, in vitro assays |
| Iodine-131 (¹³¹I) | 8.02 days | Beta (β-), Gamma (γ) | SPECT, Radiotherapy Research |
Incorporation into Polymeric Structures for Advanced Material Development
The bifunctional nature of this compound makes it a candidate monomer for the synthesis of specialty polymers. It can be incorporated into polymer backbones through polycondensation reactions, forming polyesters or polyamides.
For example, the carboxylic acid can react with a diol to create a polyester, or with a diamine to form a polyamide. In such a polymer, the 3-iodo substituent and the chiral pentan-2-yloxy group would be pendant to the main chain. These pendant groups can impart unique properties to the polymer, such as:
Chirality: The pentan-2-yloxy group can induce helical structures or be used in chiral separation materials.
High Refractive Index: The presence of the heavy iodine atom can increase the polymer's refractive index.
Post-Polymerization Modification: The C-I bond can be modified after polymerization using the cross-coupling reactions described in section 6.1, allowing for the synthesis of complex functional polymers that are otherwise difficult to prepare.
Table 5: Potential Polymerization Applications This table illustrates how this compound could be used as a monomer in polymer synthesis.
| Polymer Type | Co-monomer | Linkage Type | Potential Polymer Property |
|---|---|---|---|
| Polyester | Ethylene Glycol | Ester | Chiral recognition |
| Polyamide | Hexamethylenediamine | Amide | High refractive index |
| Modified Polymer | (Post-polymerization with phenylboronic acid) | Biaryl | Functionalized surface coating |
Development of Novel Catalytic Systems Based on the Aromatic Framework
The structure of this compound also presents opportunities for its use as a ligand or a precursor to a ligand in catalysis. The carboxylic acid group is a classic coordinating group for a wide range of metal ions. Furthermore, the aryl iodide can be functionalized to introduce other donor atoms (e.g., phosphorus, nitrogen, or sulfur) to create multidentate ligands.
For instance, a Sonogashira coupling could introduce a diphenylphosphino-acetylene group, which, together with the carboxylic acid, could form a bidentate P,O-ligand. The inherent chirality of the pentan-2-yloxy group is a significant feature, as its proximity to the catalytic center could influence the stereochemical outcome of a reaction, making it a potential scaffold for developing new asymmetric catalysts. While this application is more speculative, the molecular framework contains all the necessary handles for the rational design of sophisticated ligand systems for homogeneous catalysis.
Q & A
Q. What are the recommended synthetic routes for 3-Iodo-4-(pentan-2-yloxy)benzoic acid, and how can purity be optimized?
Methodological Answer: The synthesis typically involves halogenation and etherification steps. For example:
Iodination: Direct iodination of 4-(pentan-2-yloxy)benzoic acid using iodine monochloride (ICl) in acetic acid at 60–80°C (reaction time: 6–8 hrs) .
Etherification: Protection of the hydroxyl group followed by nucleophilic substitution with pentan-2-yl bromide under basic conditions (e.g., K₂CO₃ in DMF, 12 hrs, 80°C) .
Purity Optimization:
Q. How should researchers address the lack of solubility data for this compound in aqueous systems?
Methodological Answer:
- Experimental Design: Perform shake-flask solubility tests at 25°C using buffered solutions (pH 2–10) and measure via UV-Vis spectroscopy (λ_max ~270 nm for benzoic acid derivatives).
- Alternative Approach: Estimate logP using computational tools (e.g., ACD/Labs or MarvinSketch) based on structural analogs like 4-(alkyloxy)benzoic acids .
Q. What safety precautions are critical during handling due to limited toxicological data?
Methodological Answer:
- PPE: Use nitrile gloves, lab coat, and safety goggles.
- Ventilation: Work in a fume hood to avoid inhalation of potential decomposition products (e.g., carbon oxides).
- Incompatibility: Avoid strong oxidizers (e.g., HNO₃, KMnO₄) to prevent hazardous reactions .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in the reactivity of the iodo-substituent under cross-coupling conditions?
Methodological Answer:
- Hypothesis Testing: Compare Suzuki-Miyaura coupling efficiency using Pd(PPh₃)₄ vs. PdCl₂(dppf). Track intermediates via LC-MS and monitor iodine displacement via ICP-OES.
- Controlled Variables: Vary solvents (THF vs. DMF), bases (K₂CO₃ vs. Cs₂CO₃), and temperatures (80°C vs. 120°C).
- Data Analysis: Correlate reaction yields with steric/electronic parameters (Hammett constants for substituents) .
Q. What strategies validate the stability of this compound in long-term storage for pharmacological studies?
Methodological Answer:
- Stability Protocol:
- Store samples under argon at –20°C in amber vials.
- Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via:
- HPLC: Detect degradation peaks (retention time shifts).
- TGA/DSC: Identify thermal decomposition thresholds.
- Reference Standards: Use benzoic acid derivatives with known stability profiles (e.g., 4-fluoro analogs) for comparison .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., COX-2 inhibitors)?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to simulate binding to COX-2 (PDB ID: 5KIR). Focus on the iodo group’s van der Waals interactions with hydrophobic pockets.
- MD Simulations: Run 100-ns trajectories in GROMACS to assess conformational stability.
- Validation: Compare predictions with experimental IC₅₀ values from enzyme inhibition assays .
Q. What analytical techniques resolve structural ambiguities in regioselectivity during iodination?
Methodological Answer:
- X-ray Crystallography: Confirm regiochemistry if single crystals are obtainable.
- NOESY NMR: Detect spatial proximity between the iodine and pentan-2-yloxy groups.
- Isotopic Labeling: Synthesize a ¹³C-labeled analog to track positional effects via 2D NMR .
Research Gaps and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
